molecular formula C10H13F4NO B2747057 (3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone CAS No. 2326184-08-9

(3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone

Cat. No.: B2747057
CAS No.: 2326184-08-9
M. Wt: 239.214
InChI Key: LDTOIEYEJSVXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone typically involves the reaction of 3,3-difluorocyclobutanol with 4,4-difluoropiperidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of palladium-catalyzed coupling reactions is common in the synthesis of such fluorinated compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluorocyclobutyl)methanol
  • 4,4-Difluoropiperidine
  • 3,3-Difluorocyclobutanecarboxylic acid

Uniqueness

(3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone stands out due to its unique combination of fluorinated cyclobutyl and piperidinyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F4NO/c11-9(12)1-3-15(4-2-9)8(16)7-5-10(13,14)6-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTOIEYEJSVXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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